N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride
Overview
Description
N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride: is a chemical compound with the molecular formula C15H24ClN. It is a derivative of cyclohexylmethanamine, where the nitrogen atom is substituted with two methyl groups and a phenyl group is attached to the cyclohexyl ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexylmethanamine with dimethylamine and a phenyl group donor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and drying. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: N,N-dimethyl(1-phenylcyclohexyl)methanamine N-oxide.
Reduction: Cyclohexylmethanamine derivatives.
Substitution: Various substituted cyclohexylmethanamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride is used as a reagent in organic synthesis, particularly in the formation of complex amine structures.
Biology: In biological research, this compound is used to study the effects of amine derivatives on cellular processes and receptor interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Cyclohexylmethanamine: The parent compound without the dimethyl and phenyl substitutions.
N,N-dimethylphenethylamine: A related compound with a phenethyl group instead of a cyclohexyl group.
Uniqueness: N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and cyclohexyl groups enhances its stability and reactivity compared to simpler amines.
Properties
Molecular Formula |
C15H24ClN |
---|---|
Molecular Weight |
253.81 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1-phenylcyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-16(2)13-15(11-7-4-8-12-15)14-9-5-3-6-10-14;/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3;1H |
InChI Key |
VECQSYDTGJGEFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCCCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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